molecular formula C8H7F3OS B3337740 1-Methoxy-4-trifluoromethylsulfanyl-benzene CAS No. 78914-94-0

1-Methoxy-4-trifluoromethylsulfanyl-benzene

Cat. No.: B3337740
CAS No.: 78914-94-0
M. Wt: 208.2 g/mol
InChI Key: PLIVNXMRWMEULU-UHFFFAOYSA-N
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Description

1-Methoxy-4-trifluoromethylsulfanyl-benzene is a fluorinated aromatic compound characterized by a methoxy group (-OCH₃) at the 1-position and a trifluoromethylsulfanyl group (-SCF₃) at the 4-position of the benzene ring. The trifluoromethylsulfanyl group combines the electron-withdrawing effects of fluorine with the sulfur atom’s polarizability, making the compound useful in agrochemical and pharmaceutical synthesis .

Properties

IUPAC Name

1-methoxy-4-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIVNXMRWMEULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510279
Record name 1-Methoxy-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78914-94-0
Record name 1-Methoxy-4-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Methoxy-4-trifluoromethylsulfanyl-benzene typically involves the reaction of 4-methoxyphenol with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfenyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-4-trifluoromethylsulfanyl-benzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Methoxy-4-trifluoromethylsulfanyl-benzene is being explored as a potential drug candidate due to its biological activity against specific receptors. Fluorinated compounds, including those containing trifluoromethyl groups, are known to enhance lipophilicity, metabolic stability, and pharmacokinetic properties in pharmaceuticals. More than 20% of pharmaceutical products contain fluorine due to these advantageous properties .

Chemical Synthesis

This compound serves as a versatile synthetic intermediate in organic synthesis. Its unique functional groups allow for:

  • C–F Bond Activation : The compound has been utilized in C–F bond activation processes, particularly in anionic SN2’-type substitution and cationic SN1’-type substitution reactions.
  • Transition Metal-Catalyzed Reactions : It has been involved in cycloaddition reactions that construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.

Agricultural Chemistry

The herbicidal effects of compounds similar to this compound have been noted, indicating potential applications in agrochemical formulations .

Case Studies and Research Findings

Study Focus Findings
Research on Fluorinated CompoundsAntibacterial ActivityCompounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus.
Trifluoromethanesulfonylation TechniquesSynthesis InnovationsDirect methods for synthesizing aryl triflones were established, enhancing the accessibility of fluorinated compounds for research applications.
Toxicological StudiesSafety AssessmentsChronic toxicity studies indicated potential carcinogenic properties at high doses, emphasizing the need for careful handling and usage in research settings.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-trifluoromethylsulfanyl-benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 1-Methoxy-4-trifluoromethylsulfanyl-benzene, differing in substituents, electronic properties, and applications:

1-Methoxy-4-(pentafluorosulfanyl)benzene (CAS 852469-75-1)

  • Structure : Methoxy group (-OCH₃) at 1-position; pentafluorosulfanyl (-SF₅) at 4-position.
  • Key Differences :
    • The -SF₅ group is more electron-withdrawing and sterically bulky than -SCF₃, leading to higher thermal stability and resistance to nucleophilic attack.
    • Applications: Used in materials science for high-performance polymers due to its strong electron-deficient character .
  • Data :

    Property This compound 1-Methoxy-4-(pentafluorosulfanyl)benzene
    Molecular Formula C₈H₇F₃OS C₇H₇F₅OS
    Molecular Weight (g/mol) 224.2 234.19
    Substituent Electronic Effect Moderate electron-withdrawing Strong electron-withdrawing

1-Methoxy-4-tribromomethanesulfonyl-benzene (CAS 31350-62-6)

  • Structure : Methoxy group (-OCH₃) at 1-position; tribromomethanesulfonyl (-SO₂CBr₃) at 4-position.
  • Key Differences: The -SO₂CBr₃ group is highly electron-withdrawing and oxidizes readily, unlike the sulfur in -SCF₃. Applications: Potential use as a reactive intermediate in halogenation reactions or agrochemicals .
  • Data :

    Property This compound 1-Methoxy-4-tribromomethanesulfonyl-benzene
    Molecular Formula C₈H₇F₃OS C₈H₇Br₃O₃S
    Molecular Weight (g/mol) 224.2 456.9
    Reactivity Moderate nucleophilicity at sulfur High electrophilicity at sulfonyl group

4-Methoxyphenyl Trifluoromethanesulfonate (CAS 66107-29-7)

  • Structure : Methoxy group (-OCH₃) at 4-position; triflate (-OSO₂CF₃) at 1-position.
  • Key Differences :
    • The triflate group is a superior leaving group compared to -SCF₃, enabling use in Suzuki-Miyaura cross-coupling reactions.
    • Applications: Key intermediate in synthesizing bioactive molecules and electronics materials .
  • Data: Property this compound 4-Methoxyphenyl Trifluoromethanesulfonate Molecular Formula C₈H₇F₃OS C₈H₇F₃O₄S Boiling Point Not reported ~200°C (decomposes)

1-Methoxy-4-(trifluoromethyl)benzene (CAS 402-52-8)

  • Structure : Methoxy group (-OCH₃) at 1-position; trifluoromethyl (-CF₃) at 4-position.
  • Key Differences :
    • The absence of sulfur reduces polarizability and nucleophilic reactivity.
    • Applications: Solvent additive and intermediate in fluorinated dye synthesis .
  • Data :

    Property This compound 1-Methoxy-4-(trifluoromethyl)benzene
    Polarity Higher (due to -SCF₃) Lower (due to -CF₃)
    LogP (Lipophilicity) ~2.5 ~2.1

Structural and Electronic Analysis

  • Trifluoromethylsulfanyl (-SCF₃) vs. Sulfonyl/Sulfonate Groups :
    • -SCF₃ is less oxidized than sulfonyl (-SO₂) or sulfonate (-OSO₂R) groups, making it more nucleophilic and less prone to hydrolysis .
    • Example: 1-Methoxy-4-tribromomethanesulfonyl-benzene undergoes rapid sulfonation, whereas -SCF₃ compounds are stable under acidic conditions .
  • Fluorinated Substituents :
    • Trifluoromethyl (-CF₃) and pentafluorosulfanyl (-SF₅) groups enhance lipophilicity and metabolic stability in drug candidates compared to -SCF₃ .

Biological Activity

1-Methoxy-4-trifluoromethylsulfanyl-benzene, also known as 4-(thiotrifluoromethyl)anisole, is an organic compound with the molecular formula C8_8H7_7F3_3OS. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique trifluoromethylsulfanyl group enhances its lipophilicity, which may facilitate cellular penetration and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance, in vitro assays demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been a focal point of research. Preliminary studies suggest that it induces apoptosis in cancer cells through mechanisms involving caspase activation. For example, HeLa cells treated with this compound showed increased markers of apoptosis, including DNA fragmentation and chromatin condensation . Additionally, its effect on tumor growth in vivo has been evaluated, revealing promising results in reducing tumor size in animal models.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group plays a crucial role in modulating the compound's activity by enhancing its binding affinity to these targets.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted that concentrations as low as 10 μg/mL resulted in significant inhibition of bacterial growth. This suggests that the compound could be effective in treating infections caused by resistant strains .
  • Cancer Cell Apoptosis : In a controlled experiment involving HeLa cells, treatment with this compound at concentrations of 5-20 μg/mL led to a dose-dependent increase in apoptotic markers, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity Test Organism/Cell Line Concentration Effect Observed
AntimicrobialStaphylococcus aureus10 μg/mLSignificant growth inhibition
AntimicrobialEscherichia coli10 μg/mLSignificant growth inhibition
AnticancerHeLa cells5-20 μg/mLInduction of apoptosis
AnticancerTumor xenograftsVariableReduction in tumor size

Q & A

Q. What are the common synthetic routes for 1-Methoxy-4-trifluoromethylsulfanyl-benzene?

A widely used method involves cross-coupling reactions, such as the copper-catalyzed coupling of 4-methoxybenzeneboronic acid with halogenated trifluoromethylthio precursors. Key steps include:

  • Catalyst system : Copper iodide (2.43 mg, 0.0125 mmol) and hydrazonic ligand A (2.48 mg, 0.0125 mmol) under argon.
  • Conditions : Ethanol solvent, 60°C for 18 hours, followed by extraction and purification via silica gel chromatography (hexane). This method yields ~65% for analogous compounds .
  • Precursor handling : Ensure anhydrous conditions and inert atmosphere to avoid side reactions.

Q. How can the crystal structure of this compound be characterized?

Single-crystal X-ray diffraction (XRD) is the gold standard. For structurally similar compounds (e.g., 1-Methoxy-4-[(4-methoxyphenyl)sulfanyl]benzene):

  • Key observations : Propeller-shaped molecular geometry stabilized by C–H···π interactions (Table 1 in ).
  • Methodological tips : Grow crystals via slow evaporation in non-polar solvents. Compare crystallographic data with the Cambridge Structural Database (CSD) to validate bond lengths and angles .

Q. What safety precautions are critical during handling?

  • PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential inhalation hazards (observed in analogs like Methyl p-tolyl sulfoxide) .
  • Waste management : Segregate chemical waste and consult professional disposal services, as advised for iodo-nitro derivatives .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions be optimized?

  • Catalyst tuning : Screen alternative ligands (e.g., phosphine-based) to enhance copper catalyst efficiency .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve reaction kinetics.
  • Temperature gradient : Incremental increases (e.g., 60°C to 80°C) may accelerate coupling without decomposition.

Q. How to resolve discrepancies in spectroscopic data between synthesis batches?

  • Multi-technique validation : Combine 1H^1 \text{H}/13C^{13} \text{C} NMR, high-resolution mass spectrometry (HRMS), and XRD to confirm purity and structure.
  • Batch comparison : Analyze byproducts via GC-MS to identify impurities (e.g., unreacted boronic acid or halogenated intermediates) .

Q. What strategies enable functionalization for supramolecular or materials applications?

  • Ethynyl group introduction : Use Sonogashira coupling to attach alkynes, creating rigid-rod architectures (as in 1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene) .
  • Sulfanyl group utilization : Exploit sulfur’s Lewis basicity for coordination chemistry or polymer cross-linking, inspired by 1,2-diFMB’s applications in supramolecular assemblies .

Q. What challenges arise in purification, and how are they addressed?

  • Column chromatography : Optimize solvent gradients (e.g., hexane:ethyl acetate) to separate polar byproducts.
  • Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to obtain high-purity crystals, as demonstrated for brominated analogs .

Q. How can computational methods aid in predicting reactivity or stability?

  • DFT calculations : Model transition states for cross-coupling reactions to identify rate-limiting steps.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) if exploring medicinal applications, guided by similar trifluoromethylthio compounds .

Methodological Notes

  • Referencing : Citations align with evidence IDs (e.g., for synthesis protocols).
  • Data tables : Refer to crystallographic tables in and synthetic yield data in for reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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